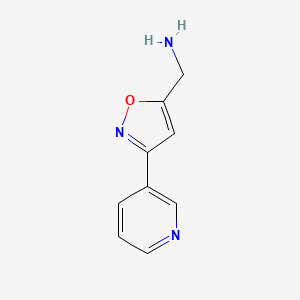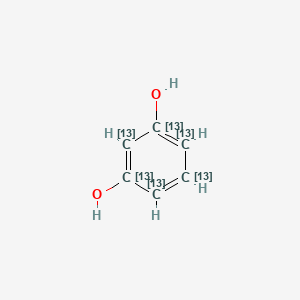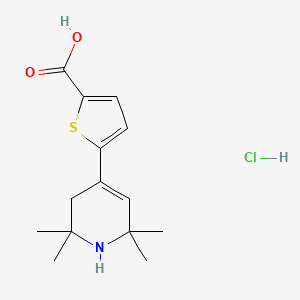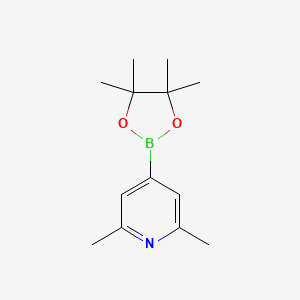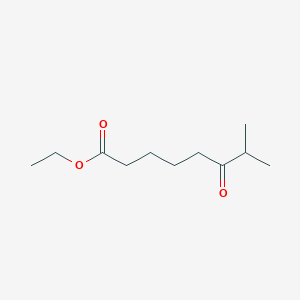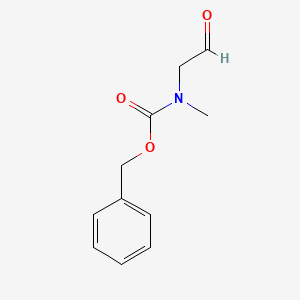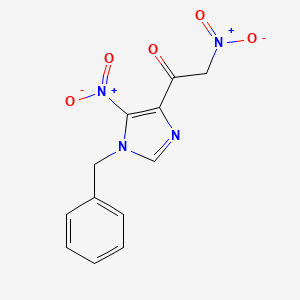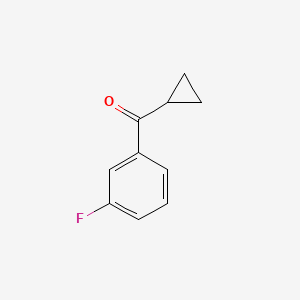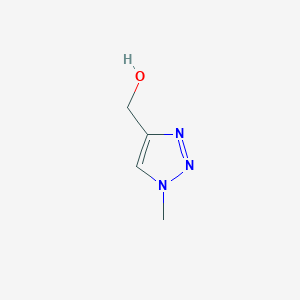
2,6-Difluoro-3-(trifluoromethyl)pyridine
Overview
Description
2,6-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5N. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position on the pyridine ring. It is widely used in various fields due to its unique chemical properties, particularly in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase .
Mode of Action
In general, fluorinated pyridines can interact with their targets through hydrogen bonding . The trifluoromethyl group attached to the pyridine ring may enhance the compound’s potency towards its target .
Biochemical Pathways
It’s worth noting that fluorinated pyridines can influence various biochemical processes due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Compounds with a -cf3 group attached to a hetero aliphatic ring have shown improved drug potency towards enzyme inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-3-(trifluoromethyl)pyridine. It’s important to note that the compound is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular function. Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under various conditions, but its effects on cellular function can change over time. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential long-term impacts on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the activity and function of the compound, as well as its interactions with other biomolecules. For instance, localization within the nucleus may influence gene expression, while localization within the mitochondria may affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 2,6-dichloro-3-(trifluoromethyl)pyridine using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions . Another approach involves the nucleophilic substitution of 2,6-dichloro-3-(trifluoromethyl)pyridine with fluoride ions .
Industrial Production Methods
Industrial production of 2,6-Difluoro-3-(trifluoromethyl)pyridine often employs large-scale fluorination processes. These processes typically use continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Medicine: It serves as a precursor in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of these products.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,6-Difluoro-3-(trifluoromethyl)pyridine exhibits unique properties due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This arrangement enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOSKGHWFHZLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482806 | |
| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-98-8 | |
| Record name | 2,6-difluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


